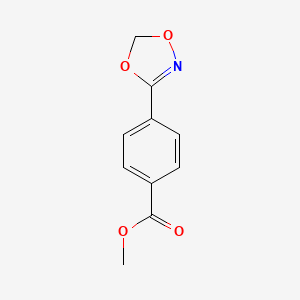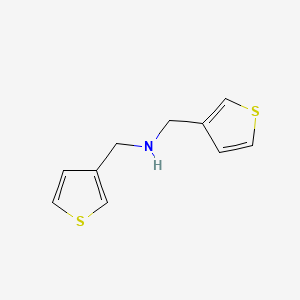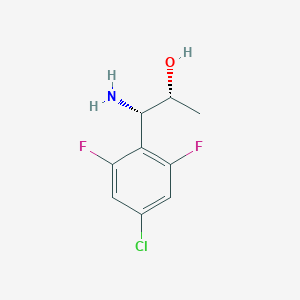
(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to the secondary amine and a cyclopentyloxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine typically involves the formation of the cyclopropyl group and the attachment of the cyclopentyloxy group to the phenyl ring. One common method for synthesizing cyclopropanes is through hydrogen-borrowing catalysis, which involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . This method provides an efficient route to cyclopropyl-containing compounds.
Industrial Production Methods
Industrial production of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of enantioselective Michael Initiated Ring Closure (MIRC) reactions has also been explored for the synthesis of chiral cyclopropane derivatives .
化学反应分析
Types of Reactions
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-Cyclopropyl(3-methoxyphenyl)methanamine: A similar compound with a methoxy group instead of a cyclopentyloxy group.
®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride: Another similar compound with a methoxy group and hydrochloride salt form.
Uniqueness
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.
属性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC 名称 |
(R)-(4-cyclopentyloxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C15H21NO/c16-15(11-5-6-11)12-7-9-14(10-8-12)17-13-3-1-2-4-13/h7-11,13,15H,1-6,16H2/t15-/m1/s1 |
InChI 键 |
VOQXTDYESXJSPL-OAHLLOKOSA-N |
手性 SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C3CC3)N |
规范 SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(C3CC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


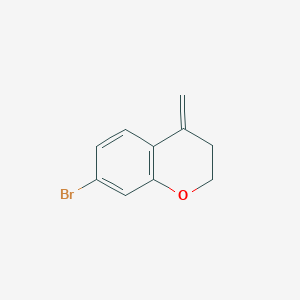
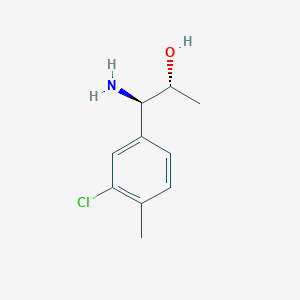
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
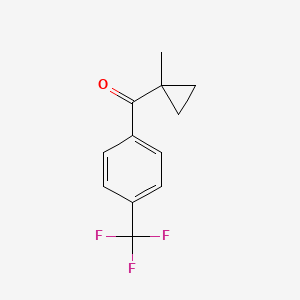
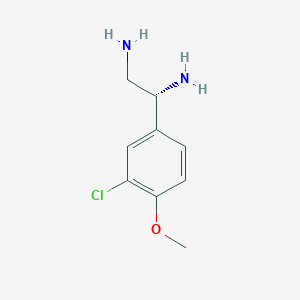
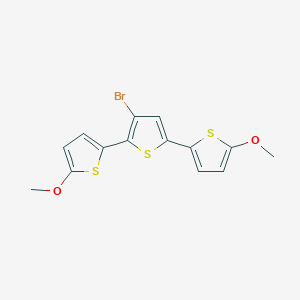
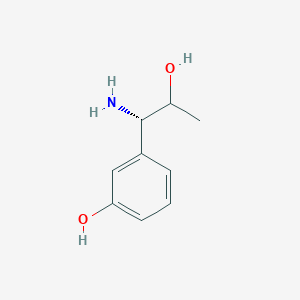
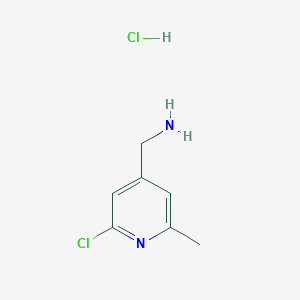
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
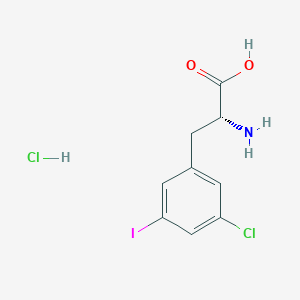
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
